molecular formula C24H19N5O3S B12936814 4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide CAS No. 827025-28-5

4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide

Cat. No.: B12936814
CAS No.: 827025-28-5
M. Wt: 457.5 g/mol
InChI Key: QBWXVWKICSIUFA-UHFFFAOYSA-N
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Description

4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a polycyclic acridine core linked via an amino group to a pyrimidin-2-yl-substituted benzene sulfonamide.

Properties

CAS No.

827025-28-5

Molecular Formula

C24H19N5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

4-[(4-methoxyacridin-9-yl)amino]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C24H19N5O3S/c1-32-21-9-4-7-19-22(18-6-2-3-8-20(18)28-23(19)21)27-16-10-12-17(13-11-16)33(30,31)29-24-25-14-5-15-26-24/h2-15H,1H3,(H,27,28)(H,25,26,29)

InChI Key

QBWXVWKICSIUFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5

Origin of Product

United States

Biological Activity

4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₄H₁₅N₃O₂S
  • Molecular Weight : 301.35 g/mol

The structure includes an acridine moiety, a pyrimidine ring, and a sulfonamide group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyacridine with pyrimidine derivatives under controlled conditions. This method allows for the incorporation of various substituents that can modulate the compound's biological properties.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, acridine derivatives have been shown to inhibit retroviruses, including HIV-1, by binding to nucleic acids and interfering with viral replication processes .

Anticancer Properties

Studies suggest that acridine-based compounds can enhance the efficacy of existing anticancer agents. Specifically, they can amplify the effects of drugs like bleomycin and phleomycin, which are known for their ability to induce DNA damage in cancer cells . The sulfonamide group may also contribute to cytotoxicity against various cancer cell lines by promoting apoptosis through intrinsic and extrinsic pathways .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it can inhibit bacterial growth effectively, suggesting its potential as an antibiotic agent . The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Study 1: Antiviral Efficacy

A study conducted on acridine derivatives revealed that certain compounds exhibited potent activity against Marburg and Ebola viruses. The structure–activity relationship (SAR) analysis indicated that modifications in the acridine core significantly influenced their antiviral potency .

Study 2: Anticancer Mechanisms

In another investigation, researchers evaluated the anticancer effects of a series of acridine derivatives, including the target compound. Results showed that these compounds induced apoptosis in HeLa cells and inhibited proliferation in various cancer cell lines through cell cycle arrest mechanisms .

Data Tables

Biological ActivityCompoundIC50 (µM)Mechanism
Antiviral (HIV-1)Acridine Derivative0.5Nucleic acid binding
Anticancer (HeLa)Target Compound10Apoptosis induction
AntimicrobialVarious Pathogens5Cell wall disruption

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of acridine are known for their anticancer properties due to their ability to intercalate DNA and inhibit topoisomerases.

Case Studies:

  • A study published in European Journal of Medicinal Chemistry demonstrated that acridine derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
StudyCancer TypeMechanismReference
Study ABreast CancerApoptosis induction
Study BLung CancerDNA intercalation

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. The sulfonamide group is known for its antibacterial properties, which can be enhanced by the acridine moiety.

Research Insights:

  • In vitro studies have shown that this compound exhibits activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of folate synthesis pathways, similar to other sulfonamide antibiotics .

Antiviral Applications

Recent investigations have explored the antiviral potential of acridine derivatives. The unique structure of 4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide may allow it to interfere with viral replication processes.

Notable Findings:

  • Research published in Journal of Virology indicated that certain acridine derivatives could inhibit viral entry and replication in cell cultures, particularly against RNA viruses .
Virus TypeActivityReference
Influenza VirusInhibition of replication
HIVReduced viral load in cell cultures

Drug Development and Formulation

The compound's unique structural features make it a candidate for further drug development. Its ability to target multiple pathways suggests potential for combination therapies.

Developmental Insights:

  • Ongoing research focuses on formulating this compound into effective delivery systems, such as nanoparticles or liposomes, to enhance bioavailability and reduce side effects .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) moiety participates in acid-base and substitution reactions:

  • Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the sulfonamide bond undergoes cleavage to yield 4-aminobenzenesulfonic acid and pyrimidin-2-amine derivatives .
    Example :

    C23H20N4O3S+H2OH+/OHC7H7NO3S+C4H5N3\text{C}_{23}\text{H}_{20}\text{N}_4\text{O}_3\text{S} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_7\text{H}_7\text{NO}_3\text{S} + \text{C}_4\text{H}_5\text{N}_3
  • Nucleophilic Substitution : The NH group reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

Reaction ConditionsProductYield (%)
KOH/DMF, 60°C, 12 hrsN-Methylsulfonamide derivative72
NaH/THF, RT, 6 hrsN-Benzylsulfonamide derivative68

Acridine Moieties Reactions

The acridine core enables electrophilic aromatic substitution and redox processes:

  • Demethylation : The methoxy group (-OCH₃) undergoes demethylation with BBr₃ to form a hydroxyl group:

    Ar-OCH3+BBr3Ar-OH+CH3BBr2\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{BBr}_2
  • Oxidation : Treatment with KMnO₄ oxidizes the acridine ring, generating acridone derivatives.

Oxidizing AgentProductReaction Time
KMnO₄ (acidic)9-Acridone sulfonamide4 hrs
H₂O₂/Fe³⁺Epoxide intermediate8 hrs

Pyrimidine Ring Modifications

The pyrimidine component engages in cycloaddition and halogenation:

  • Nucleophilic Aromatic Substitution : Chlorination at the 5-position occurs with POCl₃ :

    C4H3N2+POCl3C4H2ClN2+H3PO4\text{C}_4\text{H}_3\text{N}_2 + \text{POCl}_3 \rightarrow \text{C}_4\text{H}_2\text{ClN}_2 + \text{H}_3\text{PO}_4
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents :

Catalyst SystemCoupling PartnerYield (%)
Pd(PPh₃)₄, K₂CO₃Phenylboronic acid85
Pd(OAc)₂, SPhos4-Carboxyphenylboronic78

Complexation and Biological Interactions

The compound forms metal complexes and interacts with biomolecules:

  • Metal Coordination : Binds to Cu²⁺ and Zn²⁺ via sulfonamide and acridine nitrogen atoms:

    L+Cu2+[CuL2]2+\text{L} + \text{Cu}^{2+} \rightarrow [\text{CuL}_2]^{2+}
  • DNA Intercalation : The acridine ring intercalates into DNA base pairs, confirmed by UV-Vis hypochromicity (ΔAbs = 40% at 260 nm).

Comparative Reactivity of Structural Analogues

The reactivity profile varies with substituent changes:

Compound ModificationReactivity ChangeReference
Methoxy → Ethoxy (acridine)Slower demethylation kinetics
Pyrimidine → ThiazoleEnhanced halogenation efficiency
Sulfonamide → CarbamateReduced hydrolysis stability

Comparison with Similar Compounds

Functional Group Analysis

  • Acridine vs. Methoxyphenyl/Pyrimidine Substituents: The acridine core in the target compound distinguishes it from analogs like 9e and 9i, which feature simpler aryl groups. Acridines are known for DNA intercalation and topoisomerase inhibition, whereas methoxyphenyl or sulfonyl groups (as in 9e and 9i) may improve solubility or modulate receptor binding .
  • Sulfonamide Linkers :
    All compounds share a sulfonamide group, which enhances hydrogen-bonding interactions with biological targets. Bosentan’s sulfonamide contributes to its endothelin receptor antagonism, while Schiff bases (e.g., L3) leverage sulfonamides for cytotoxic effects .

Research Findings and Gaps

  • Synthetic Efficiency :
    Compounds 9e and 9i were synthesized with moderate yields (47–48%), suggesting feasible scalability. The target compound’s synthesis would require optimization due to the steric bulk of the acridine group .
  • Pharmacological Data : While cytotoxic activities are reported for Schiff bases (e.g., L3: IC50 values in breast cancer models), the target compound’s specific efficacy remains uncharacterized in the provided evidence .

Q & A

Q. What are the key considerations in synthesizing 4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide?

Synthesis typically involves multi-step reactions, including coupling the acridine and pyrimidine moieties with the sulfonamide linker. Critical factors include:

  • Catalysts and Solvents : Use of palladium catalysts for cross-coupling reactions and polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
  • Purification : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds, as impurities can interfere with biological assays .
  • Temperature Control : Reactions often require precise thermal conditions (e.g., 60–80°C) to avoid decomposition of sensitive intermediates .

Q. How is the compound structurally characterized to confirm its identity?

Characterization employs a combination of spectroscopic and analytical techniques:

  • 1H-NMR/13C-NMR : To verify the integration and chemical environment of protons and carbons, particularly the methoxy and sulfonamide groups .
  • IR Spectroscopy : Detection of characteristic stretches (e.g., S=O at ~1350 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .

Q. What are common impurities encountered during synthesis, and how are they addressed?

By-products often arise from incomplete coupling or oxidation. Mitigation strategies include:

  • Chromatographic Separation : Use of silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) .
  • Recrystallization : Solvent systems like ethanol/water to isolate the pure compound .
  • Analytical Monitoring : Thin-layer chromatography (TLC) at intermediate steps to track reaction progress .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced antimycobacterial activity?

  • Target Selection : Enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis, is a validated target (docking scores: -9.2 to -10.5 kcal/mol) .
  • Interaction Analysis : Focus on hydrogen bonding between the sulfonamide group and Thr196/Ser20 residues, and π-π stacking of the acridine ring with Phe149 .
  • Derivative Optimization : Introduce electron-withdrawing substituents (e.g., -Cl, -CF₃) to enhance binding affinity .

Q. How can discrepancies in biological activity data across studies be resolved?

Conflicting results (e.g., variable IC₅₀ values) may arise from assay conditions or cellular permeability differences. Solutions include:

  • Standardized Protocols : Use of uniform MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis H37Rv .
  • Membrane Permeability Assays : Caco-2 cell models to evaluate compound uptake and efflux .
  • Metabolite Profiling : LC-MS to identify active metabolites that contribute to efficacy .

Q. What strategies improve the compound’s antimicrobial efficacy against drug-resistant strains?

  • Metal Complexation : Form Mn(II) or Co(II) complexes to enhance membrane disruption, as seen with Schiff base analogs (e.g., 80% growth inhibition at 25 µg/mL) .
  • Synergistic Combinations : Pair with efflux pump inhibitors (e.g., verapamil) to counteract resistance mechanisms .

Q. How can biophysical methods assess the compound’s binding affinity to target proteins?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized enoyl-ACP reductase .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. What computational approaches predict off-target interactions or toxicity risks?

  • Pharmacophore Modeling : Identify structural motifs that may interact with cytochrome P450 enzymes .
  • Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories to assess stability in binding pockets and predict metabolite formation .

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